molecular formula C17H14N2O2S2 B11512824 2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid

2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid

Cat. No.: B11512824
M. Wt: 342.4 g/mol
InChI Key: HLDLEGJNNPTFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid typically involves the reaction of quinazoline derivatives with phenylmethylthio compounds. One common method includes the use of anthranilic acid derivatives, which undergo amidation and cyclization reactions to form the quinazoline core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid stands out due to its unique phenylmethylthio group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C17H14N2O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

2-(2-benzylsulfanylquinazolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C17H14N2O2S2/c20-15(21)11-22-16-13-8-4-5-9-14(13)18-17(19-16)23-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)

InChI Key

HLDLEGJNNPTFKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=N2)SCC(=O)O

Origin of Product

United States

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